

Molecular weight and formula of 1-benzyl-5-bromo-1H-indole

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Compound of Interest

Compound Name: 1-benzyl-5-bromo-1H-indole

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Technical Guide: 1-Benzyl-5-bromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-benzyl-5-bromo-1H-indole**, a key intermediate in the synthesis of bioactive molecules. This document details its chemical properties, a general synthesis protocol, and its application in the development of novel therapeutics, particularly in oncology.

Core Data Presentation

The fundamental chemical properties of **1-benzyl-5-bromo-1H-indole** are summarized below.

Property	Value
Chemical Formula	C ₁₅ H ₁₂ BrN[1]
Molecular Weight	286.17 g/mol [1]
CAS Number	10075-51-1[1]
Appearance	White to off-white solid
Synonyms	1-Benzyl-5-bromoindole, N-benzyl-5-bromoindole[2]

Experimental Protocols

Synthesis of 1-Benzyl-5-bromo-1H-indole

A general method for the N-benylation of an indole scaffold can be adapted for the synthesis of **1-benzyl-5-bromo-1H-indole**. This procedure is based on the reaction of the parent indole with benzyl bromide.

Materials:

- 5-bromo-1H-indole
- Benzyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate
- Brine
- Magnesium sulfate ($MgSO_4$), anhydrous

Procedure:

- To a solution of 5-bromo-1H-indole (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (K_2CO_3) (1.5 equivalents).
- Stir the mixture at room temperature for 20 minutes.
- Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **1-benzyl-5-bromo-1H-indole**.

In Vitro Anticancer Activity Assay (MTT Assay)

Derivatives of **1-benzyl-5-bromo-1H-indole** have been evaluated for their anticancer properties.^{[3][4]} The following is a general protocol for assessing cytotoxicity using the MTT assay on a cancer cell line (e.g., MDA-MB-231).^[5]

Materials:

- Human cancer cell line (e.g., MDA-MB-231)^[5]
- Normal human cell line (e.g., MCF-10A) for assessing cytotoxicity^[5]
- Complete growth medium (e.g., DMEM with 10% FBS)
- Synthesized **1-benzyl-5-bromo-1H-indole** derivatives
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Phosphate-buffered saline (PBS)

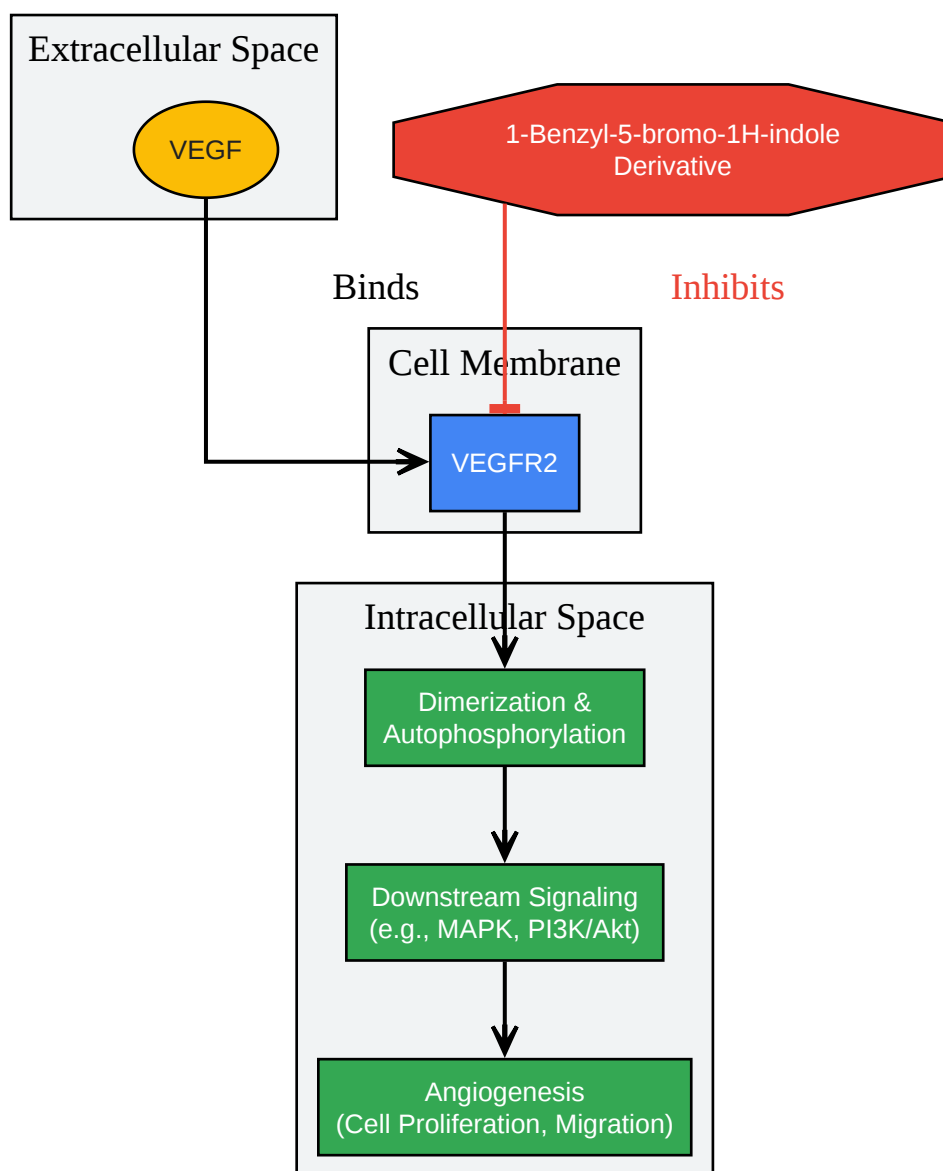
Procedure:

- Seed the cancer cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.

- Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations (e.g., 6.5 μ M, 12.5 μ M, 25 μ M, and 50 μ M) with the growth medium.[5]
- Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
- After incubation, add MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and the IC₅₀ value for each compound.

Signaling Pathway and Mechanism of Action

Derivatives of **1-benzyl-5-bromo-1H-indole** have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3][4] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.



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Caption: VEGFR-2 signaling pathway and its inhibition.

The diagram illustrates that the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR-2) triggers a signaling cascade that promotes angiogenesis. Derivatives of **1-benzyl-5-bromo-1H-indole** act as inhibitors, blocking this pathway and thereby preventing the formation of new blood vessels that tumors need to grow.

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